molecular formula C17H16O2 B6331037 (2E)-3-(2-Ethoxyphenyl)-1-phenylprop-2-en-1-one CAS No. 32111-72-1

(2E)-3-(2-Ethoxyphenyl)-1-phenylprop-2-en-1-one

Cat. No.: B6331037
CAS No.: 32111-72-1
M. Wt: 252.31 g/mol
InChI Key: ICDGTQZUZLBPQV-OUKQBFOZSA-N
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Description

(2E)-3-(2-Ethoxyphenyl)-1-phenylprop-2-en-1-one (CAS 32111-72-1) is a synthetic 1,3-disubstituted prop-2-en-1-one derivative, part of the enone compound family known for electrophilic properties and anti-inflammatory potential in research. This compound has been identified as a promising agent for investigating neutrophil-mediated inflammatory pathways. Studies show it acts as a potent inhibitor of neutrophilic superoxide (SO) anion production and elastase release triggered by the bacterial chemoattractant N-formyl-Met-Leu-Phe (fMLF), with reported IC50 values of 1.23 μM and 1.37 μM, respectively . Its mechanism of action is associated with the modulation of key intracellular signaling proteins, specifically affecting the phosphorylation of c-Jun N-terminal kinase (JNK) and Akt . A notable feature of this compound and its analogues is that they demonstrated no cytotoxicity in human neutrophils at tested concentrations, highlighting their potential as non-cytotoxic therapeutic research tools . Researchers can utilize this compound to explore novel approaches for managing inflammatory diseases where dysregulated neutrophil activity plays a key role. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-ethoxyphenyl)-1-phenylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-2-19-17-11-7-6-10-15(17)12-13-16(18)14-8-4-3-5-9-14/h3-13H,2H2,1H3/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDGTQZUZLBPQV-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization of 2e 3 2 Ethoxyphenyl 1 Phenylprop 2 En 1 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through various NMR experiments, it is possible to map atomic connectivity and deduce the stereochemistry of compounds like (2E)-3-(2-Ethoxyphenyl)-1-phenylprop-2-en-1-one.

¹H-NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of protons in a molecule. For this compound, the ¹H-NMR spectrum reveals characteristic signals for the ethoxy group, the aromatic rings, and the α,β-unsaturated ketone system.

The most diagnostic signals are those of the vinylic protons (H-α and H-β) of the propenone bridge. These typically appear as doublets, and their coupling constant (J) is crucial for confirming the stereochemistry of the double bond. A large coupling constant, typically in the range of 15-16 Hz, is indicative of a trans or (E)-configuration, which is expected for this compound. The H-β proton, being adjacent to the 2-ethoxyphenyl ring, generally resonates at a lower field (further downfield) than the H-α proton, which is adjacent to the carbonyl group.

The protons of the ethoxy group exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with each other. The remaining signals in the aromatic region correspond to the protons on the phenyl and 2-ethoxyphenyl rings. The substitution pattern of the 2-ethoxyphenyl ring leads to a more complex splitting pattern compared to the unsubstituted phenyl ring.

Based on data from closely related analogs, the expected chemical shifts for this compound are summarized in the table below.

Table 1: Expected ¹H-NMR Spectral Data for this compound Data are predicted based on the analysis of analogous chalcone (B49325) structures.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
-CH₃ (ethoxy)1.3 - 1.5Triplet (t)~7.0
-CH₂- (ethoxy)4.0 - 4.2Quartet (q)~7.0
Aromatic H6.9 - 8.1Multiplet (m)-
H-α (vinylic)7.4 - 7.6Doublet (d)~15.5
H-β (vinylic)7.8 - 8.0Doublet (d)~15.5

¹³C-NMR spectroscopy provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the vinylic carbons, the aromatic carbons, and the ethoxy group carbons.

The carbonyl carbon (C=O) is typically the most deshielded, appearing at the lowest field (δ 188-192 ppm). The vinylic carbons, C-α and C-β, can be distinguished based on their electronic environment; C-β is generally found further downfield than C-α. The carbons of the ethoxy group appear at a high field, with the methyl carbon being the most shielded. The aromatic region will show multiple signals corresponding to the 11 unique aromatic carbons in the molecule (one carbon is quaternary and attached to the ethoxy group, five others are on that ring, and five are on the phenyl ring attached to the carbonyl).

Table 2: Expected ¹³C-NMR Spectral Data for this compound Data are predicted based on the analysis of analogous chalcone structures.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-CH₃ (ethoxy)14 - 16
-CH₂- (ethoxy)63 - 65
Aromatic C110 - 138
C-α (vinylic)120 - 125
C-β (vinylic)140 - 145
C=O (carbonyl)188 - 192
C-O (aromatic)155 - 158

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. It would show a cross-peak between the H-α and H-β vinylic protons, confirming their connectivity. It would also confirm the coupling between the methylene and methyl protons of the ethoxy group and reveal the through-bond connectivities between adjacent protons on the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹J-coupling). It would be used to definitively assign the carbon signal for each protonated carbon by correlating the ¹H and ¹³C spectra. For example, the H-α signal would show a cross-peak to the C-α signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds, ²J and ³J). HMBC is critical for identifying the connectivity of quaternary (non-protonated) carbons and piecing together the molecular fragments. Key correlations would include:

The H-α proton showing a correlation to the carbonyl carbon (C=O).

The H-β proton showing correlations to carbons in the 2-ethoxyphenyl ring.

Protons on the phenyl ring showing correlations to the carbonyl carbon.

The methylene protons of the ethoxy group showing a correlation to the C-O aromatic carbon.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the molecular formula is C₁₇H₁₆O₂. The calculated monoisotopic mass is 252.11503 Da. An HRMS experiment would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula with high confidence.

Table 3: Molecular Weight and Exact Mass Data

PropertyValueSource
Molecular FormulaC₁₇H₁₆O₂
Average Molecular Weight252.31 g/mol
Monoisotopic Mass (Exact Mass)252.11503 Da

UPLC-MS/MS combines the high-resolution separation capabilities of UPLC with the sensitive detection and structural analysis of tandem mass spectrometry. This technique is ideal for identifying and quantifying a target compound like this compound in complex matrices, such as reaction mixtures or biological samples.

In a typical UPLC-MS/MS analysis, the compound is first separated from other components on a reverse-phase column (e.g., a C18 column). The eluent is then introduced into the mass spectrometer, where the compound is ionized, typically via electrospray ionization (ESI), to form the protonated molecule [M+H]⁺ (m/z 253.12).

In the tandem mass spectrometer, this precursor ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic product (fragment) ions. The fragmentation of chalcones often involves cleavage at the bonds adjacent to the carbonyl group. For the protonated molecule of this compound, characteristic fragmentation pathways would likely include the formation of key fragment ions. Data from the NIST Mass Spectrometry Data Center for this compound shows prominent fragments at m/z 207, 150, and 105. These could correspond to:

Loss of an ethoxy radical (-•OC₂H₅) followed by rearrangement.

Formation of the benzoyl cation (C₆H₅CO⁺, m/z 105).

Formation of the 2-ethoxycinnamoyl cation or related fragments.

By monitoring specific precursor-to-product ion transitions, a highly selective and sensitive method can be developed for the detection and quantification of the target compound, even at trace levels.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of chalcone derivatives, including this compound, reveals characteristic vibrational frequencies that confirm its molecular structure.

The most prominent peaks in the FTIR spectrum of chalcones are associated with the carbonyl (C=O) and alkene (C=C) stretching vibrations of the α,β-unsaturated ketone moiety. jetir.orgresearchgate.net The C=O stretching vibration typically appears as a strong absorption band in the region of 1630-1685 cm⁻¹. researchgate.netresearchgate.net For some chalcone derivatives, this peak can be observed between 1708 and 1712 cm⁻¹. nih.govpreprints.org The C=C stretching of the alkene group is generally found at a lower frequency, around 1550-1625 cm⁻¹. nih.govpreprints.org

In addition to these key functional groups, the FTIR spectrum will also display peaks corresponding to the aromatic C-H and C=C stretching vibrations, as well as the C-O-C stretching of the ethoxy group. The aromatic C=C stretching vibrations are typically observed in the 1450-1600 cm⁻¹ region. The presence of the ethoxy group is confirmed by the asymmetric and symmetric stretching vibrations of the C-O-C bond.

Computational methods, such as Density Functional Theory (DFT), are often employed to complement experimental FTIR data. researchgate.netmdpi.com These calculations can predict vibrational wavenumbers and help in the detailed assignment of the observed spectral bands by analyzing the potential energy distribution (PED). researchgate.netmdpi.com For instance, in some chalcones, the carbonyl stretching mode is found to be conjugated with the Cα-Cβ stretching mode. researchgate.net

Interactive Data Table: Characteristic FTIR Peaks for Chalcone Derivatives

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹) Reference
Carbonyl (C=O)Stretching1630-1685 researchgate.netresearchgate.net
Alkene (C=C)Stretching1550-1625 nih.govpreprints.org
Aromatic (C=C)Stretching1450-1600N/A
Ether (C-O-C)Asymmetric Stretching1200-1275N/A
Ether (C-O-C)Symmetric Stretching1020-1075N/A

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. Chalcones, characterized by their extensive π-conjugated system, typically exhibit two main absorption bands in their UV-Vis spectra. researchgate.netpreprints.org

Band I, which is associated with the π → π* electronic transition of the cinnamoyl chromophore, is usually observed in the range of 340-390 nm. researchgate.netpreprints.org Band II, corresponding to the π → π* transition of the benzoyl chromophore, appears at a shorter wavelength, typically between 220-270 nm. researchgate.netpreprints.org The presence of substituents on the aromatic rings can influence the position and intensity of these absorption bands. For this compound, the ethoxy group, an electron-donating group, can cause a bathochromic (red) shift of the absorption maxima.

The electronic absorption spectra of chalcones are also influenced by the solvent polarity, a phenomenon known as solvatochromism. rsc.org Generally, a bathochromic shift is observed as the solvent polarity increases, indicating that the excited state is more polar than the ground state. rsc.org

Solvatochromic Studies and the Red Edge Effect in Chalcone Derivatives

Solvatochromic studies investigate the effect of solvent polarity on the absorption and emission spectra of a compound. derpharmachemica.com For many chalcone derivatives, an increase in solvent polarity leads to a red shift in the fluorescence emission spectrum, indicating a larger dipole moment in the excited state compared to the ground state. derpharmachemica.com This property is attributed to intramolecular charge transfer (ICT) interactions. rsc.orgmdpi.com

A related phenomenon observed in some chalcone derivatives is the "red edge effect," also known as excitation-dependent fluorescence. rsc.orgresearchgate.netnih.gov This effect manifests as a shift of the fluorescence maximum towards longer wavelengths when the excitation wavelength is shifted to the red edge of the absorption band. rsc.orgresearchgate.net This behavior is typically observed in polar molecules where the solvent relaxation time is comparable to or longer than the fluorescence lifetime. The red edge effect in chalcones suggests the existence of different ground-state conformers with varying degrees of solvent stabilization. rsc.orgresearchgate.net Computational studies have suggested that the presence of relatively compact states may be a contributing factor to this effect. rsc.orgresearchgate.net

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure and Conformational Analysis

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. For this compound, this method would provide precise information on bond lengths, bond angles, and torsion angles, confirming the E-configuration of the central double bond.

The crystal structure of analogous chalcones reveals that the molecule is generally nearly planar, which facilitates π-conjugation across the entire structure. nih.govresearchgate.net However, slight deviations from planarity are common, often observed as a torsion in the propenone linker. nih.govresearchgate.net For example, in (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, the torsion angle of the chalcone between the O1—C9 and C7—C8 bonds is 12.0 (4)°, indicating a break in planarity. nih.gov

Interactive Data Table: Crystallographic Data for an Analogous Chalcone, (2E)-1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Parameter Value Reference
Chemical FormulaC₁₇H₁₅FO₂ researchgate.net
Molecular Weight270.29 researchgate.net
Crystal SystemOrthorhombic researchgate.net
Space GroupPca2₁ researchgate.net
a (Å)7.1426 (4) researchgate.net
b (Å)17.0566 (9) researchgate.net
c (Å)11.1520 (6) researchgate.net
Volume (ų)1358.63 (13) researchgate.net

Chromatographic Techniques for Purity Assessment, Isolation, and Quantification

Chromatographic techniques are essential for the purification, purity assessment, and quantification of synthesized chalcones like this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. rsc.orgresearchgate.net In the synthesis of chalcones, TLC is used to track the consumption of the starting materials (an acetophenone (B1666503) and a benzaldehyde (B42025) derivative) and the formation of the chalcone product. jetir.orgrsc.org

A suitable solvent system (eluent), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is chosen to achieve good separation of the spots on the TLC plate. jetir.orgrsc.org The spots can be visualized under a UV lamp, as chalcones are typically UV-active due to their conjugated system. rsc.org The retention factor (Rf) value of the product spot can be compared with that of the starting materials to confirm the formation of the desired compound.

Column Chromatography for Purification

Column chromatography is a widely used preparative technique for the purification of chalcone derivatives from reaction mixtures. jetir.orgfrontiersin.org The crude product is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. jetir.org

An appropriate eluent or a gradient of eluents with increasing polarity is then passed through the column to separate the desired chalcone from unreacted starting materials and byproducts. jetir.org The fractions are collected and analyzed by TLC to identify those containing the pure product. jetir.org The solvent is then evaporated to yield the purified chalcone. In some green chemistry approaches, synthesis methods are optimized to avoid the need for column chromatography purification. frontiersin.org

High-Performance Liquid Chromatography (HPLC) and Two-Dimensional HPLC (2D-HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, quantification, and purity assessment of chalcones, including this compound and its analogs. Its high resolution, sensitivity, and reproducibility make it an indispensable tool in both synthetic chemistry and natural product analysis. chromatographyonline.com For particularly complex samples containing numerous structurally similar chalcones, the advanced technique of two-dimensional HPLC (2D-HPLC) offers significantly enhanced separation power. nih.govtaylorfrancis.com

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most prevalent mode used for the analysis of chalcone derivatives due to their moderate to low polarity. researchgate.net This technique utilizes a nonpolar stationary phase, typically octadecyl-functionalized silica (C18), and a polar mobile phase. researchgate.netresearchgate.netconicet.gov.ar The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The development of a robust HPLC method involves the careful optimization of several parameters to achieve efficient separation of the target compound from impurities or other analogs. Key parameters include the choice of stationary phase, mobile phase composition, flow rate, and detection wavelength. For chalcones, mobile phases commonly consist of acetonitrile (B52724) or methanol (B129727) mixed with water, often acidified with small amounts of formic acid or phosphoric acid to improve peak shape and resolution. researchgate.netptfarm.plnih.gov UV detection is standard, as the α,β-unsaturated ketone system inherent to the chalcone scaffold provides strong chromophores, typically with maximum absorbance (λmax) in the 280–370 nm range. ptfarm.plopenmedicinalchemistryjournal.com

Quantitative analysis of chalcones by HPLC is achieved by creating a calibration curve from standard solutions of known concentrations. nih.gov Method validation is performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness. researchgate.netresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are also established to define the sensitivity of the method. researchgate.netnih.gov For instance, a validated stability-indicating RP-HPLC method for a synthetic thiophene (B33073) chalcone analog demonstrated excellent linearity in the 5–15 µg/ml range, with an LOD of 0.323 µg/ml and an LOQ of 0.978 µg/ml. researchgate.netresearchgate.net

Table 1: Representative RP-HPLC Methods for Chalcone Analysis
Analyte/MatrixStationary PhaseMobile PhaseElution ModeFlow RateDetectionReference
Thiophene Chalcone AnalogThermo Scientific C18 (250 x 4.6 mm, 5 µm)Sodium acetate buffer (pH 3.0): Acetonitrile (40:60, v/v)Isocratic1.0 mL/minUV at 280 nm researchgate.net
Chalcones in Salix SpeciesDiscovery C18 (150 x 2.1 mm, 5 µm)A: 0.1% H3PO4 in water B: AcetonitrileGradient (20% to 50% B in 15 min)0.4 mL/minDAD at 280 nm researchgate.net
Antimalarial Chalcone Derivatives in PlasmaCLC C18 (250 x 4.6 mm, 5 µm)Methanol: Water (90:10, v/v)Isocratic1.0 mL/minUV at 310 nm researchgate.netnih.gov
4'-Hydroxy-4-methoxychalcone in PerfusateZorbax Eclipse Plus C18 (150 x 3.0 mm, 3.5 µm)A: 0.1% Formic acid in water B: MethanolGradient0.25 mL/minUV at 350 nm openmedicinalchemistryjournal.com

Two-Dimensional HPLC (2D-HPLC)

While one-dimensional HPLC is effective for many applications, it can suffer from limited peak capacity when analyzing highly complex mixtures, such as natural product extracts or combinatorial libraries of chalcone analogs. chromatographyonline.com In such cases, co-elution of structurally similar compounds can hinder accurate quantification and identification. americanpharmaceuticalreview.com Two-dimensional HPLC (2D-HPLC) overcomes this limitation by subjecting the sample to two independent separation stages. nih.gov

The primary advantage of 2D-HPLC is the vast increase in peak capacity, which is theoretically the product of the peak capacities of each dimension. americanpharmaceuticalreview.com This is achieved by using two columns with different separation mechanisms, a concept known as orthogonality. chromatographyonline.comamericanpharmaceuticalreview.com For example, a common setup for analyzing complex natural product samples involves combining two different reversed-phase columns under different pH conditions (RP-LC × RP-LC) or coupling reversed-phase chromatography with hydrophilic interaction chromatography (HILIC). chromatographyonline.comresearchgate.net

In a comprehensive 2D-HPLC (LC×LC) setup, fractions from the first dimension (¹D) column are systematically transferred via a modulation valve to the second dimension (²D) column for rapid analysis. chromatographyonline.com This results in a two-dimensional chromatogram, or contour plot, which provides a detailed fingerprint of the sample with significantly enhanced resolution. americanpharmaceuticalreview.com This powerful technique is invaluable for comprehensive impurity profiling, stability testing, and the separation of isomeric chalcones that may be difficult to resolve using conventional HPLC methods. americanpharmaceuticalreview.comresearchgate.net

Table 2: Principles and Applications of 2D-HPLC for Complex Sample Analysis
ParameterDescriptionRelevance to Chalcone Analysis
Principle Analytes are separated using two independent columns with different separation mechanisms. Eluted fractions from the first dimension (¹D) are transferred to the second dimension (²D) for further separation.Resolves complex mixtures of chalcone analogs, isomers, and impurities that co-elute in 1D-HPLC. americanpharmaceuticalreview.com
Increased Peak Capacity The total peak capacity is the product of the individual capacities of each dimension, allowing for the separation of hundreds or thousands of components. americanpharmaceuticalreview.comEnables comprehensive profiling of natural extracts or synthetic libraries containing a wide array of chalcone derivatives. nih.govtaylorfrancis.com
Orthogonality The degree of independence between the two separation mechanisms. Maximizing orthogonality (e.g., combining RP and HILIC) maximizes the separation space. chromatographyonline.comresearchgate.netCrucial for separating chalcones with minor structural differences (e.g., positional isomers) by exploiting different physicochemical properties.
Common Column Combinations - Reversed-Phase × Reversed-Phase (RP-LC × RP-LC) at different pH or with different organic modifiers.
  • HILIC × RP-LC
  • RP-LC × RP-LC is the most frequently used system due to its high efficiency and mobile phase compatibility. chromatographyonline.com

    Computational Chemistry and Structure Activity Relationship Sar Studies of 2e 3 2 Ethoxyphenyl 1 Phenylprop 2 En 1 One Derivatives

    Quantum Chemical Calculations

    Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to predict molecular geometry, electronic structure, and other key characteristics that govern a compound's behavior.

    Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. mdpi.com It is widely applied to chalcone (B49325) derivatives to optimize their molecular geometry to the lowest energy state and to calculate various electronic properties that are crucial for understanding their structure-activity relationships. nih.govresearchgate.net A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set like 6-311++G(d,p) to perform these calculations. researchgate.netepstem.net

    The geometry optimization process determines the most stable three-dimensional conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. researchgate.netepstem.net From this optimized structure, a range of electronic properties can be calculated. Chalcones are characterized by their dual aromatic rings and an α,β-unsaturated ketone moiety, which form a conjugated system with delocalized π-electrons. scirp.orgjchemrev.com DFT calculations help quantify the electronic effects of substituents on this system. For instance, the presence of an ethoxy group on one of the phenyl rings in (2E)-3-(2-Ethoxyphenyl)-1-phenylprop-2-en-1-one influences its electronic properties, such as the dipole moment and polarizability.

    Key electronic properties calculated using DFT for chalcone derivatives are presented in the table below. These parameters are instrumental in predicting how the molecule will interact with its biological target.

    PropertyDescriptionTypical Calculated Value (Illustrative)
    Total Energy The total energy of the molecule in its optimized, lowest-energy state.-885.45 Hartrees
    Dipole Moment (µ) A measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron charge. It influences solubility and binding affinity. researchgate.net3.33 Debye
    Polarizability (α) The measure of how easily the electron cloud of the molecule can be distorted by an external electric field.35.5 x 10⁻²⁴ esu
    Hyperpolarizability (β) A measure of the nonlinear optical properties of a molecule, relevant for materials science applications. researchgate.net15.2 x 10⁻³⁰ esu

    Note: The values presented are illustrative for a chalcone derivative and are based on typical findings from DFT studies. researchgate.net

    Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.compku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

    For this compound, the energies of the HOMO and LUMO and the resulting energy gap (ΔE = ELUMO – EHOMO) are critical descriptors of its chemical reactivity and kinetic stability. researchgate.net A molecule with a large HOMO-LUMO gap is generally more stable and less reactive, whereas a small gap indicates a molecule is more polarizable and more reactive. nih.govresearchgate.net These parameters are calculated using the results from DFT studies. researchgate.net The distribution of the HOMO and LUMO across the chalcone scaffold helps identify the regions most susceptible to nucleophilic and electrophilic attack.

    The table below summarizes the key parameters derived from FMO analysis for a representative chalcone molecule.

    ParameterDescriptionIllustrative Value (eV)
    EHOMO Energy of the Highest Occupied Molecular Orbital. A higher value indicates a greater tendency to donate electrons.-6.05
    ELUMO Energy of the Lowest Unoccupied Molecular Orbital. A lower value indicates a greater tendency to accept electrons.-2.32
    Energy Gap (ΔE) The difference between ELUMO and EHOMO. It is an indicator of molecular stability and reactivity. nih.gov3.73

    Note: The values are illustrative and represent typical results obtained for chalcone derivatives from DFT calculations. nih.gov

    Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. wolfram.commdpi.com The MEP surface is plotted over the molecule's electron density, with different colors representing different values of the electrostatic potential. wolfram.com

    Typically, red colors indicate regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. researchgate.net These areas are often associated with lone pairs of heteroatoms like oxygen. In this compound, the carbonyl oxygen of the α,β-unsaturated ketone system and the oxygen of the ethoxy group are expected to be regions of high negative potential. Conversely, blue colors signify regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms. Green and yellow areas represent regions of near-zero or intermediate potential. wolfram.com

    The MEP map provides a clear, visual guide to the molecule's reactive sites, helping to explain its interaction with biological receptors and other molecules. researchgate.net

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

    QSAR models are developed for series of chalcone derivatives to predict their biological activities, such as antimicrobial or anti-inflammatory effects. nih.govmdpi.com The process involves creating a dataset of molecules with known activities, calculating various molecular descriptors for each, and then using statistical methods to build a regression model.

    2D-QSAR: These models use descriptors that are derived from the 2D representation of the molecule, such as topological indices, constitutional descriptors, and physicochemical properties. mdpi.com They are computationally less intensive and are suitable for large datasets.

    3D-QSAR: These models utilize information from the 3D structure of the molecules, including steric and electrostatic fields. Methods like Comparative Molecular Field Analysis (CoMFA) are used to generate these models, which can provide more detailed insights into the specific structural requirements for activity.

    The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov Statistical measures such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and Fischer's value (F) are used to assess the quality and robustness of the developed QSAR model. nih.gov

    The selection of appropriate molecular descriptors is a critical step in developing a reliable QSAR model. tiu.edu.iq Descriptors are numerical values that encode different aspects of a molecule's structure and properties. For chalcone derivatives, a wide range of descriptors are employed.

    Topological Descriptors: These are numerical indices derived from the 2D graph of the molecule, describing its size, shape, and branching.

    Physicochemical Descriptors: These include properties like the octanol/water partition coefficient (logP), which describes lipophilicity, and molar refractivity. researchgate.net

    Geometrical Descriptors: These are derived from the 3D structure and include parameters such as bond lengths, bond angles, and molecular surface area.

    The table below lists some common molecular descriptors used in QSAR studies of chalcone derivatives.

    Descriptor ClassExample DescriptorsRelevance to Biological Activity
    Quantum Chemical EHOMO, ELUMO, Dipole Moment, Polarizability, Overall SoftnessRelate to the molecule's electronic distribution, reactivity, and ability to engage in intermolecular interactions.
    Physicochemical LogP (Octanol/water partition coefficient)Describes the hydrophobicity of the molecule, which affects its ability to cross cell membranes.
    Topological Balaban J index, Wiener indexEncodes information about the size, shape, and degree of branching of the molecular structure. mdpi.com
    Geometrical Bond Lengths, Molecular Surface AreaRelate to the specific 3D shape of the molecule and its fit within a biological receptor site.

    By identifying the most influential descriptors, QSAR models can provide valuable insights into the structural features that are either beneficial or detrimental to the desired biological activity, thereby guiding the design of more potent derivatives of this compound. nih.gov

    Statistical Validation and Predictive Abilities of QSAR Models

    Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. The reliability and predictive power of these models are paramount and are assessed through rigorous statistical validation. For chalcone derivatives, various QSAR models have been developed to predict activities ranging from anticancer to anti-inflammatory effects. amazonaws.comtandfonline.com

    The validation process ensures that a developed model is robust, stable, and not a result of chance correlation. Key statistical metrics are employed for this purpose:

    Coefficient of Determination (R²) : This parameter measures the goodness of fit of the model. For a series of chalcone derivatives studied for mitotic G2/M phase inhibition, a model combining topological, electrostatic, and quantum chemical descriptors yielded an R² value of 0.965, indicating a strong correlation between the descriptors and the biological activity. nih.gov

    Leave-One-Out Cross-Validation Coefficient (Q² or q²) : This is a crucial metric for internal validation, assessing the model's predictive capability. A Q² value greater than 0.5 is generally considered indicative of a good predictive model. mdpi.com For instance, a 3D-QSAR study on antimalarial chalcones reported a cross-validation q² of 0.740, signifying high predictive power. nih.gov Similarly, a study on chalcones as monoamine oxidase B inhibitors found a Q²cv of 0.72. nih.gov

    External Validation (R²pred or Q²ext) : The ultimate test of a QSAR model is its ability to predict the activity of compounds not included in the training set. A high R²pred value (typically > 0.6) indicates the model's generalizability. A 2D-QSAR model for chalcone derivatives as MAO-B inhibitors was externally validated using 11 chalcones, yielding a Q²ext value of 0.74. nih.gov Another study on antioxidant chalcones reported a highly encouraging R²pred of 0.916. researchgate.net

    These statistical parameters collectively ensure the credibility of a QSAR model before it can be used to screen new chemical entities or guide the synthesis of more potent derivatives of this compound. tandfonline.com

    Table 1: Statistical Validation Parameters from Various QSAR Studies on Chalcone Derivatives

    QSAR Study SubjectModel TypeR² (Coefficient of Determination)Q² (Cross-Validation)R²pred (External Validation)Reference
    Antioxidant Chalcones2D-QSAR (GFA)0.9770.9540.916 researchgate.net
    Antimalarial Chalcones3D-QSAR (CoMFA)0.9720.740Not Reported nih.gov
    MAO-B Inhibitors2D-QSAR0.760.720.74 nih.gov
    Anticancer (CDK1 Inhibition)2D-QSAR0.7860.6660.785 tandfonline.com
    Antimitotic Chalcones2D-QSAR (MLR)0.8260.7100.771 nih.gov

    Comparative Molecular Field Analysis (CoMFA) in 3D-QSAR

    Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique used to correlate the 3D structural features of molecules with their biological activities. nih.gov This method is particularly useful for rigid molecules like chalcones. nih.gov In a CoMFA study, aligned molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. These field values then serve as descriptors to build a QSAR model using statistical methods like Partial Least Squares (PLS). mdpi.com

    The results of a CoMFA analysis are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure could enhance or diminish biological activity. nih.gov

    Steric Contour Maps : These maps indicate areas where bulky groups are favored (typically shown in green) or disfavored (yellow) for activity. mdpi.com

    Electrostatic Contour Maps : These maps show regions where positive charge is favorable (blue) or unfavorable (red), and where negative charge is favorable (red) or unfavorable (blue).

    For a series of antimalarial chalcones, a CoMFA model yielded a high cross-validation q² of 0.740 and a non-cross-validated r² of 0.972, indicating a statistically robust model. nih.gov In another study on anticancer chalcone derivatives, the CoMFA model produced a cross-validation coefficient (Q²) of 0.608 and a conventional correlation coefficient (R²) of 0.960. researchgate.netresearchgate.net These models provide crucial insights for lead optimization by suggesting specific structural modifications, such as the placement of bulky or electronegative substituents on the phenyl rings of the chalcone scaffold, to improve biological potency. researchgate.netresearchgate.net

    Table 2: Statistical Results from CoMFA Studies on Chalcone Derivatives

    Study Subjectq² (Cross-validated r²)r² (Non-cross-validated)Predictive r² (Test Set)Field ContributionsReference
    Antimalarial Chalcones0.7400.972Not ReportedSteric and Electrostatic nih.gov
    Anticancer Chalcones (HTC116)0.6080.9600.75Steric and Electrostatic researchgate.netresearchgate.net
    α1A-Adrenergic Receptor Antagonists0.840Not Reported0.694Steric (46%) and Electrostatic (54%) mdpi.com
    D3 Receptor Ligands0.6070.981Not ReportedSteric and Electrostatic mdpi.com

    Molecular Docking and Molecular Dynamics Simulations

    In Silico Ligand-Protein Interaction Profiling with Biological Targets

    Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme, to form a stable complex. researchgate.net This method is widely used to screen libraries of compounds for potential biological activity and to understand the molecular basis of ligand-target interactions. nih.gov For derivatives of this compound, docking studies have been instrumental in identifying potential interactions with a variety of biological targets, including enzymes and receptors involved in cancer and inflammation. nih.govmdpi.com

    Chalcone derivatives have been docked into the active sites of numerous proteins. For example, in silico screening of a large library of chalcones identified potential inhibitors of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a key target in cancer therapy. nih.govresearchgate.net Docking studies revealed that these compounds could fit into the catalytic pocket of EGFR-TK, forming crucial interactions with key amino acid residues. nih.gov Similarly, docking has been used to predict the binding modes of chalcones with targets like matrix metalloproteinases (MMPs), P-glycoprotein, and various kinases. nih.govresearchgate.netmdpi.com The interactions typically involve hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the aromatic rings of the chalcone and the protein's active site residues. researchgate.net

    Table 3: Examples of Biological Targets and Key Interacting Residues for Chalcone Derivatives from Docking Studies

    Biological TargetChalcone Derivative TypeKey Interacting ResiduesPredicted ActivityReference
    EGFR-Tyrosine KinaseGeneral ChalconesLeu694, Val702, Lys721, Leu764Anticancer nih.gov
    MMP-1Amino ChalconesPRO-146, LEU-181, HIS-218Anti-photoaging mdpi.com
    NADPH Oxidase 4 (NOX4)2'-hydroxychalconesNot SpecifiedAntioxidant ufc.br
    P-glycoprotein (P-gp)General ChalconesNot SpecifiedMDR Inhibition nih.gov
    Thymidylate Kinase (TMPK)Pyrazolyl ChalconesNot SpecifiedAntibacterial ajpp.in

    Analysis of Binding Affinity and Molecular Recognition Mechanisms

    Molecular recognition refers to the specific interaction between two or more molecules through non-covalent bonds. Docking simulations provide a quantitative estimation of this interaction in the form of a binding affinity or docking score, typically expressed in kcal/mol. scispace.com A more negative score generally indicates a more favorable binding interaction. This score is calculated based on the intermolecular energies, including electrostatic and van der Waals interactions, within the binding pocket.

    For chalcone derivatives, docking scores have been successfully correlated with their experimentally observed biological activities. For instance, a study targeting EGFR-TK found that the top-scoring chalcone compounds displayed substantial binding affinities, comparable to or better than the reference inhibitor erlotinib. researchgate.net The analysis of the docked poses reveals the molecular recognition mechanism, highlighting how specific functional groups contribute to binding. The carbonyl group of the chalcone scaffold frequently acts as a hydrogen bond acceptor, while the phenyl rings engage in hydrophobic and pi-stacking interactions. nih.gov The ethoxy group in this compound, for example, can influence the molecule's conformation and engage in specific hydrophobic interactions within the target's binding site, contributing to both affinity and selectivity.

    Conformational Dynamics and Stability of Compound-Biomolecule Complexes

    While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. utupub.fi MD simulations are crucial for assessing the stability of the docked complex and understanding the conformational changes that may occur upon ligand binding. mdpi.com

    In studies involving chalcone derivatives, MD simulations are performed on the top-ranked poses from docking to validate their stability. nih.govresearchgate.net Key parameters analyzed during an MD simulation include:

    Root Mean Square Deviation (RMSD) : The RMSD of the protein backbone and the ligand is monitored over the simulation time (e.g., 100 ns). A stable RMSD value indicates that the complex has reached equilibrium and remains intact. utupub.fi

    Root Mean Square Fluctuation (RMSF) : This parameter measures the fluctuation of individual amino acid residues, helping to identify flexible regions of the protein and residues that are stabilized by ligand binding. semanticscholar.org

    MD simulations on chalcone-EGFR-TK complexes have confirmed the stability of the interactions predicted by docking. nih.govresearchgate.net Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used to calculate the binding free energy from the MD trajectory, providing a more accurate estimation of binding affinity than the docking score alone. nih.gov These simulations have shown that certain chalcone derivatives form highly stable complexes with their target enzymes, validating their potential as effective inhibitors. researchgate.net

    Preclinical and Mechanistic Investigations of Biological Activities of 2e 3 2 Ethoxyphenyl 1 Phenylprop 2 En 1 One Analogs in Vitro and Molecular Level

    General Principles of Biological Activity Modulation by Chalcones at the Molecular and Cellular Level

    Chalcones exert their biological effects through a variety of mechanisms at the molecular and cellular level. The core structure of chalcones, featuring two aromatic rings connected by an α,β-unsaturated carbonyl system, is crucial for their activity. nih.govwisdomlib.org This reactive α,β-unsaturated ketone moiety allows for Michael addition reactions with nucleophilic groups, such as the thiol groups of cysteine residues in proteins, leading to the modulation of enzyme and transcription factor activity. researchgate.net

    At the cellular level, chalcones are known to influence a multitude of processes. They have been demonstrated to induce apoptosis (programmed cell death), modulate cell cycle progression, and affect various signaling pathways involved in cell survival and proliferation. mdpi.comnih.govresearchgate.net Furthermore, many chalcones exhibit antioxidant properties by scavenging free radicals and activating cellular antioxidant defense mechanisms. nih.gov

    Mechanistic Studies at the Molecular and Cellular Level (In Vitro)

    Modulation of Specific Cellular Signaling Pathways (e.g., Nuclear Factor kappa B (NF-κB) inhibition)

    One of the key mechanisms through which chalcones exert their anti-inflammatory and anticancer effects is by modulating the Nuclear Factor kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many disease states, NF-κB is constitutively active. nih.gov

    Chalcones can inhibit NF-κB activation through several mechanisms. A primary mode of action is the inhibition of the degradation of IκB (inhibitor of κB), a protein that sequesters NF-κB in the cytoplasm. nih.govresearchgate.net By preventing the phosphorylation and subsequent degradation of IκB, chalcones effectively block the translocation of NF-κB to the nucleus, thereby inhibiting its transcriptional activity. nih.gov For example, the chalcone (B49325) butein (B1668091) has been shown to inhibit IKK (IκB kinase) activity, which is responsible for phosphorylating IκBα. nih.gov Similarly, xanthohumol, a prenylated chalcone, down-regulates both constitutive and inducible NF-κB activation by inhibiting the phosphorylation and degradation of IκBα and suppressing the nuclear translocation of the p65 subunit of NF-κB. nih.gov

    Chalcone AnalogCell LineObserved Effect on NF-κB Pathway
    ButeinMyelogenous leukemia (KBM-5), Multiple myeloma (U266)Inhibits IKK activity, suppressing IκBα phosphorylation and degradation. nih.gov
    CardamoninNasopharyngeal carcinoma (CNE-2)Decreased levels of IKKα/β, IKKβ, and phosphorylation of IκBα. nih.gov
    XanthohumolVariousInhibits phosphorylation and degradation of IκBα, suppresses p65 nuclear translocation. nih.gov

    Interaction with Identified Biomolecular Targets (e.g., specific enzymes, receptors, and protein complexes)

    The diverse biological activities of chalcones stem from their ability to interact with a wide range of biomolecular targets. The α,β-unsaturated ketone moiety is a key pharmacophore that can covalently bind to nucleophilic residues, particularly cysteine, in the active sites of enzymes, leading to their inhibition. researchgate.net

    Chalcones have been shown to inhibit various enzymes implicated in disease processes. For instance, some chalcone derivatives are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways. nih.gov Molecular docking studies have suggested that chalcones can fit into the binding sites of COX-2 and inducible nitric oxide synthase (iNOS), with their binding affinity influenced by the electronic effects of substituents on the aromatic rings. researchgate.net

    Furthermore, chalcones can interact with protein kinases, which are crucial regulators of cellular signaling. Some chalcones have been identified as inhibitors of enzymes like protein tyrosine kinases and Janus kinase (JAK). researchgate.net They can also interfere with the function of protein complexes. For example, some chalcones have been shown to disrupt the tubulin polymerization process, which is essential for microtubule formation and cell division. researchgate.net

    Biomolecular TargetType of InteractionConsequence of Interaction
    Cyclooxygenase-2 (COX-2)InhibitionReduction in prostaglandin (B15479496) synthesis (anti-inflammatory effect). researchgate.net
    Inducible Nitric Oxide Synthase (iNOS)InhibitionDecrease in nitric oxide production (anti-inflammatory effect). researchgate.net
    TubulinInhibition of polymerizationDisruption of microtubule formation, leading to cell cycle arrest. researchgate.net
    Protein Kinases (e.g., JAK, Src)InhibitionModulation of cellular signaling pathways. researchgate.net

    Influence on Key Cellular Processes (e.g., cell cycle progression, oxidative stress pathways)

    Chalcones can significantly impact fundamental cellular processes, including cell cycle progression and the response to oxidative stress. Their ability to interfere with the cell cycle is a key aspect of their antiproliferative activity. nih.govnih.gov

    Chalcones have been observed to induce cell cycle arrest at different phases, most commonly the G2/M phase. nih.govnih.gov This arrest is often mediated by the modulation of key cell cycle regulatory proteins. For instance, studies have shown that chalcones can decrease the expression of cyclins (such as cyclin A and cyclin B1) and cyclin-dependent kinases (like Cdc2), which are essential for the progression through the G2 and M phases. nih.gov Concurrently, they can increase the expression of cyclin-dependent kinase inhibitors like p21 and p27, which act as brakes on the cell cycle. nih.govmdpi.com

    In addition to cell cycle control, chalcones can influence cellular responses to oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. nih.gov Some chalcones can act as direct antioxidants by scavenging free radicals. nih.gov Others can function as indirect antioxidants by activating the NRF2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant response element) pathway, which upregulates the expression of various antioxidant and detoxification enzymes. nih.gov Conversely, some chalcone derivatives can also induce ROS generation in cancer cells, leading to oxidative damage and subsequent apoptosis. mdpi.com

    Investigational Biological Applications (Preclinical Studies, excluding human clinical trial data, dosage, safety, or adverse effects)

    Antimicrobial Activities: Broad-Spectrum Efficacy and Specific Target Modulation (Antibacterial, Antifungal, Antiviral)

    Chalcones and their analogs have demonstrated promising broad-spectrum antimicrobial activities, positioning them as potential candidates for the development of new antimicrobial agents, particularly in the face of rising drug resistance. researchgate.netucla.eduwisdomlib.org Their antimicrobial effects extend to bacteria, fungi, and viruses. scienceopen.comresearchgate.netacs.org

    Antibacterial Activity: Chalcone derivatives have been shown to be effective against a range of both Gram-positive and Gram-negative bacteria. wisdomlib.orggsconlinepress.com The antibacterial potency of these compounds is often influenced by the substitution patterns on their aromatic rings. wisdomlib.orgnih.gov For example, the presence of hydroxyl groups is often associated with enhanced anti-staphylococcal activity. nih.gov Some chalcones have even exhibited higher activity levels than conventional antibiotics like vancomycin (B549263) and tetracycline (B611298) against certain strains. researchgate.net

    The mechanisms underlying the antibacterial action of chalcones are multifaceted and can involve the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with bacterial nucleic acid synthesis. They have also been found to inhibit bacterial efflux pumps, which are a major cause of multidrug resistance. researchgate.net

    Antifungal and Antiviral Activities: In addition to their antibacterial properties, chalcones have shown efficacy against various fungal and viral pathogens. scienceopen.comresearchgate.netacs.org The antifungal activity of chalcones has been documented against a variety of fungal species. The antiviral potential of chalcones has also been explored, with studies indicating their ability to inhibit the replication of several viruses. researchgate.net

    The following table summarizes the antimicrobial activity of some chalcone derivatives from preclinical studies.

    Chalcone DerivativeTarget MicroorganismType of Activity
    1,3-Bis-(2-hydroxy-phenyl)-propenoneMethicillin-resistant Staphylococcus aureus (MRSA)Antibacterial nih.gov
    (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosaAntibacterial gsconlinepress.com
    Various chalcone derivativesStaphylococcus aureus, Bacillus subtilisAntibacterial researchgate.net

    Antiparasitic Activities: Efficacy Against Protozoan and Other Parasitic Organisms

    Chalcone derivatives have been identified as promising leads in the development of new antiparasitic agents, demonstrating efficacy against various protozoan and other parasites, including those responsible for malaria and leishmaniasis. nih.govnih.govresearchgate.net The mechanism of their antimalarial action has been linked to the inhibition of essential plasmodial enzymes, such as cysteine or aspartate proteases, and interference with parasite-induced channels in erythrocytes. nih.gov

    Structure-activity relationship (SAR) studies reveal that specific structural features are crucial for antiparasitic potency. For antimalarial activity against Plasmodium falciparum, chalcones with alkoxylated B-rings and electron-deficient A-rings tend to exhibit higher potency. nih.gov In contrast, antileishmanial activity against Leishmania donovani is often associated with less lipophilic chalcones, particularly those featuring 4'-hydroxyl-substituted B-rings. nih.gov Despite these differing requirements, certain alkoxylated chalcones have demonstrated dual efficacy against both parasites. nih.gov

    Synthetic modifications have led to the development of potent analogs. For instance, a series of chalcones synthesized from xanthoxyline were tested against Leishmania amazonensis, with nitro, fluorine, or bromine-containing analogs showing increased selective activity against the parasite compared to the natural precursor. nih.gov Specifically, a nitrosylated chalcone was as effective as the reference drug Pentostan in controlling lesion growth and parasite burden in an infected mouse model. nih.gov Further research has identified chalcone derivatives that inhibit Leishmania infantum arginase, a crucial enzyme for parasite survival. frontiersin.org

    The potential of chalcones also extends to activity against cestode parasites. Hydroxy- and dihydroxy-chalcones have been synthesized and tested against Hymenolepis nana. The antiparasitic activity was found to be dependent on the hydroxyl substitution pattern, with at least one meta or para hydroxyl group on ring B being essential for efficacy. researchgate.netscielo.br Certain synthetic chalcones induced parasite death up to six times faster than the conventional drug Praziquantel. researchgate.net

    Anti-Inflammatory Potential: Molecular Mechanisms of Action

    Analogs of (2E)-3-(2-Ethoxyphenyl)-1-phenylprop-2-en-1-one exhibit significant anti-inflammatory properties, primarily through the modulation of key signaling pathways and inhibition of pro-inflammatory mediators. nih.govnih.gov The molecular mechanisms underlying these effects have been extensively studied in vitro, particularly in macrophage cell lines like RAW 264.7 stimulated with lipopolysaccharide (LPS). rsc.orgnih.gov

    A central mechanism of action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govtaylorfrancis.com NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). rsc.org Chalcone derivatives have been shown to prevent the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the translocation of NF-κB into the nucleus and subsequent gene transcription. nih.govnih.gov This leads to a significant reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation. rsc.orgnih.govnih.gov

    Furthermore, some chalcone analogs can suppress the expression of iNOS and COX-2 by inhibiting other signaling pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. rsc.orgnih.gov The anti-inflammatory effects are also mediated by the reduced expression and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). rsc.orgnih.gov

    Structure-activity relationship studies indicate that the anti-inflammatory potency is influenced by the substitution pattern on the aromatic rings. For example, 2',5'-dialkoxychalcones and analogs with a methoxy (B1213986) group adjacent to the carbonyl moiety have shown potent inhibitory effects on NO production. nih.govnih.gov

    Antioxidant Properties: Radical Scavenging and Redox Modulation

    The chalcone scaffold is recognized for its antioxidant potential, which is attributed to its ability to scavenge free radicals and modulate cellular redox states. nih.govwho.int The antioxidant capacity of this compound analogs has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), nitric oxide (NO), and hydrogen peroxide radical scavenging assays. researchgate.netwho.intijcea.org

    The antioxidant activity is highly dependent on the chemical structure, particularly the presence and position of hydroxyl and methoxy groups on the aromatic rings. gsconlinepress.com Chalcones with a catechol structure (two adjacent hydroxyl groups) on ring B, for instance, have demonstrated the highest antioxidant values in multiple assays. scielo.br The presence of a hydroxyl group on the A-ring, as seen in compounds like (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, also contributes significantly to radical scavenging activity, with some analogs showing IC50 values close to that of the standard antioxidant, ascorbic acid. gsconlinepress.com

    Beyond direct radical scavenging, some chalcone derivatives exert their antioxidant effects by modulating endogenous antioxidant systems. The synthetic chalcone derivative AN07 was found to up-regulate the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) in LPS-stimulated macrophages. nih.gov Nrf2 is a key transcription factor that regulates the expression of antioxidant and phase II detoxifying enzymes, such as heme oxygenase-1 (HO-1). nih.gov By activating the Nrf2 pathway, these compounds can enhance the cell's intrinsic defense mechanisms against oxidative stress.

    Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines (In Vitro Investigations)

    A substantial body of preclinical research has focused on the anti-proliferative and cytotoxic effects of chalcone analogs against a wide range of human cancer cell lines. nih.gov These compounds have demonstrated potent activity against cell lines derived from breast (MCF-7, MDA-MB-231), colon (HCT-116, HT-29), lung (A549), and cervical (HeLa) cancers, among others. researchgate.netresearchgate.netmdpi.comresearchgate.net

    The cytotoxic efficacy is often quantified by the half-maximal inhibitory concentration (IC50), with many synthetic chalcones exhibiting activity in the low micromolar range. researchgate.netresearchgate.netresearchgate.net For example, certain O-alkylated chalcone derivatives displayed IC50 values ranging from 2.08 to 22.64 µM against various cancer cell lines. researchgate.net Similarly, a study on bis-chalcone derivatives containing a thiophene (B33073) moiety reported potent cytotoxic effects, with one analog showing an IC50 of 4.05 µM against the MCF-7 breast cancer cell line. nih.gov

    The molecular mechanisms underlying the anticancer activity of chalcones are multifaceted and include the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.net Apoptosis is often triggered through the mitochondrial (intrinsic) pathway, involving the regulation of Bax and Bcl-2 proteins and the activation of caspases, such as caspase-3. researchgate.net Chalcones have also been shown to arrest the cell cycle at the G2/M phase, thereby inhibiting cancer cell division. researchgate.net Other mechanisms include the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, and the inhibition of protein kinases like EGFR that are crucial for cancer cell proliferation. researchgate.net

    Table 1: In Vitro Cytotoxicity of Selected Chalcone Analogs Against Human Cancer Cell Lines

    
    
    Compound Name/ReferenceCancer Cell LineIC50 (µM)
    (2E)-3-(2-bromo-6-hydroxy-4-methoxyphenyl)-1-(naphthalene-2-yl)prop-2-en-1-one (d1)HeLa5.58
    Compound RB7 (a chalcone analog)HT-29~6.59
    Compound 4b (O-alkylated chalcone)MDA-MB-231~2.08 - 13.58
    Compound 4q (O-alkylated chalcone)MCF-7~2.08 - 13.58
    Bis-chalcone 5b (thiophene moiety)MCF-74.05
    Bis-chalcone 5a (thiophene moiety)HCT11618.10
    Chalcone-benzenesulfonamide hybrid 54aHCT1160.597
    Chalcone-benzenesulfonamide hybrid 54aMCF-70.886

    Neuroprotective and Psychoactive Properties: Exploring Central Nervous System Activity

    Chalcone derivatives have emerged as promising candidates for neuroprotection due to their ability to counteract several pathological processes implicated in neurodegenerative diseases, such as oxidative stress and neuroinflammation. nih.govnih.gov Preclinical studies have demonstrated that these compounds can protect neuronal cells from various toxic insults. nih.govacs.org

    A synthetic chalcone derivative, AN07, has been shown to protect human dopaminergic SH-SY5Y cells against toxicity induced by methylglyoxal (B44143) (MG), a byproduct of glycolysis. nih.gov The neuroprotective mechanism of AN07 involves the up-regulation of crucial neurotrophic signals, including insulin-like growth factor 1 receptor (IGF-1R), brain-derived neurotrophic factor (BDNF), and the activation of the Akt/GSK3β survival pathway. nih.gov Furthermore, it attenuated MG-induced apoptosis by modulating Bcl-2 family proteins and cytochrome c release. nih.gov

    Other studies have highlighted the role of chalcones in mitigating oxidative stress and glutamate-induced excitotoxicity in neuronal cells. nih.gov A series of spirocyclic chalcone derivatives demonstrated the ability to protect against damage induced by both hydrogen peroxide and glutamic acid. The mechanism was linked to the reduction of intracellular reactive oxygen species (ROS) accumulation and inhibition of JNK phosphorylation. nih.gov The activation of the Nrf2 pathway is another key neuroprotective mechanism for chalcone analogs, enhancing the expression of endogenous antioxidant enzymes and maintaining neuronal redox homeostasis. mdpi.commdpi.com

    Agricultural Applications: Development as Herbicidal, Fungicidal, Bactericidal, and Insecticidal Agents

    The structural versatility and broad-spectrum biological activity of chalcones make them attractive candidates for the development of new agrochemicals. nih.govjournalejmp.comjournalejmp.com In an era focused on reducing reliance on synthetic pesticides, naturally derived or nature-inspired compounds like chalcones offer more environmentally sustainable alternatives. nih.govresearchgate.net

    Fungicidal Activity: Chalcones have demonstrated significant antifungal properties against a variety of plant pathogens. journalejmp.comamazonaws.com They can inhibit crucial fungal enzymes involved in cell wall synthesis and disrupt fungal cell membranes. journalejmp.comamazonaws.com Analogs have shown potent activity against soybean pathogens like Phomopsis longicolla and Colletotrichum truncatum, as well as fungi such as Alternaria sp., Fusarium spp., and Botrytis sp., which are responsible for substantial crop losses. journalejmp.comamazonaws.com

    Bactericidal Activity: Certain chalcone derivatives exhibit antibacterial activity against plant pathogenic bacteria. For instance, a chalcone derivative containing a pyridazine (B1198779) moiety showed promising activity against Xanthomonas campestris pv. citri, the causative agent of citrus canker. researchgate.net

    Herbicidal and Insecticidal Activity: Chalcones are also being investigated for their phytotoxic activities, which could be harnessed for the development of novel herbicides. nih.gov Their ability to interfere with plant growth and development makes them viable candidates for weed management. nih.govjournalejmp.com Additionally, some chalcones possess insecticidal and antifeedant properties, offering a potential avenue for controlling insect pests in agriculture. nih.govjournalejmp.com The diverse mechanisms of action, including nematicidal and antiviral properties, underscore the potential of chalcones as multifaceted tools in sustainable agriculture. nih.govamazonaws.com

    Advanced Applications of 2e 3 2 Ethoxyphenyl 1 Phenylprop 2 En 1 One and Chalcone Derivatives in Material Science

    Supramolecular Assembly and Host-Guest Chemistry with Chalcone (B49325) Derivatives

    The molecular framework of chalcone derivatives, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, facilitates a variety of non-covalent interactions. These interactions, including hydrogen bonding, π–π stacking, and van der Waals forces, are fundamental to the construction of ordered supramolecular assemblies. The planarity and rigidity of the chalcone backbone, coupled with the potential for tailored peripheral functionalization, allow for the design of molecules that can self-assemble into complex, higher-order structures.

    In host-guest chemistry, chalcone derivatives can act as either hosts or guests. Their electron-rich aromatic rings and carbonyl group can engage in specific binding events with complementary molecules. For instance, the cavity-like structures formed by the self-assembly of certain chalcones can encapsulate smaller guest molecules, leading to applications in areas such as molecular recognition, sensing, and controlled release systems. The crystal packing of chalcone derivatives is often stabilized by intermolecular C—H⋯O and C—H⋯F hydrogen bonding, π–π stacking, and H–π interactions, which are crucial for the formation of stable supramolecular architectures. researchgate.net

    Development of Fluorescent and Optically Active Materials

    Chalcone derivatives are a significant class of organic chromophores that exhibit interesting linear and nonlinear optical properties. optica.orgaip.org Their extended π-conjugated system is responsible for their absorption and emission of light, with the specific photophysical properties being highly tunable through chemical modification. mdpi.com The introduction of electron-donating and electron-withdrawing groups on the aromatic rings can modulate the intramolecular charge transfer (ICT) characteristics, leading to materials with tailored fluorescence wavelengths and quantum yields. researchgate.net

    Many chalcone derivatives exhibit fluorescence, making them suitable for applications as fluorescent probes and dyes. nih.gov For instance, certain chalcones with a hydroxy group at the 2'-position can emit weak fluorescence in protic solvents. mdpi.com The fluorescence intensity of chalcone-based compounds is often sensitive to the solvent polarity, pH, concentration, and viscosity of the solution. mdpi.com Some chalcones have been developed as fluorescent ligands for biological receptors and for the detection of various ions. nih.gov The nonlinear optical (NLO) properties of chalcones have also garnered significant attention, with studies focusing on their second and third-order NLO responses for applications in photonics and optoelectronics. optica.orgresearchgate.netrsc.orgspringernature.com

    Below is a table summarizing the photophysical properties of selected chalcone derivatives:

    CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Stokes Shift (nm)Quantum Yield (Φf)Solvent
    Chalcone Derivative 1~350512-56793-139-DMSO, MeOH, PBS
    Chalcone Derivative 2-~667-0.003CH2Cl2
    Licochalcone A---0.5043Ethylene Glycol

    This table presents a generalized view based on available data for various chalcone derivatives and may not be representative of all compounds in this class.

    Integration into Biosensor Technologies Based on Unique Optical Properties

    The tunable fluorescence and sensitivity of chalcone derivatives to their local environment make them excellent candidates for the development of chemical sensors and biosensors. rsc.orgresearchgate.net Chalcone-based chemosensors have been designed for the detection of various analytes, including metal ions and anions, often with high sensitivity and selectivity. rsc.org The sensing mechanism typically relies on the interaction of the analyte with the chalcone molecule, which induces a change in its photophysical properties, such as a shift in the fluorescence emission or a change in color (colorimetric sensing).

    The red edge effect, which is the excitation wavelength-dependent fluorescence, has been observed in some donor-acceptor structured chalcones. This property, along with a large Stokes shift, has been utilized in the field of biosensors to achieve tunable fluorescence. rsc.org Chalcone-based fluorescent probes have been successfully employed for bioimaging applications, including the staining of cancer cells. nih.govnih.gov These probes can exhibit preferential accumulation in cancer cells compared to normal cells, allowing for their visualization through fluorescence microscopy. nih.govnih.gov

    Applications in Polymer Science and Functional Coatings

    The reactivity of the α,β-unsaturated ketone moiety in chalcones allows for their incorporation into polymers, leading to materials with unique properties and functionalities. Chalcones can be used as monomers or as photo-crosslinkable pendants in polymer chains. nih.gov Upon exposure to UV light, the chalcone group can undergo a [2+2] cycloaddition reaction, leading to the formation of a cyclobutane (B1203170) ring and crosslinking of the polymer chains. nih.gov This photocrosslinking ability is valuable for applications in photolithography, negative photoresists, and the fabrication of patterned surfaces.

    Chalcone-based polymers have been investigated for their potential in various material science applications due to their optical, mechanical, and thermal characteristics. researchgate.net They have been used to create liquid crystalline polymers, where the rigid chalcone unit acts as a mesogen. researchgate.net Furthermore, chalcone derivatives have been employed as photoinitiators for various types of polymerization reactions upon exposure to visible light. rsc.org In the area of functional coatings, chalcone-functionalized urethane (B1682113) acrylates have been synthesized to create UV-curable coatings with improved physicochemical, mechanical, and thermal properties. paintsandcoatingsexpert.comresearchgate.net

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for (2E)-3-(2-Ethoxyphenyl)-1-phenylprop-2-en-1-one, and how can reaction conditions be optimized?

    • Methodology : The compound can be synthesized via Claisen-Schmidt condensation between 2-ethoxyacetophenone and benzaldehyde. Key steps include:

    • Solvent selection : Ethanol or methanol as polar protic solvents to stabilize intermediates .
    • Catalyst : Alkaline catalysts (e.g., KOH or NaOH) at 0–50°C to promote aldol condensation .
    • Reaction monitoring : TLC or HPLC to track reaction progress.
    • Purification : Recrystallization using ethanol/water mixtures to isolate the E-isomer preferentially .
      • Optimization : Vary molar ratios (1:1 to 1:1.2 ketone:aldehyde), temperature (room temperature vs. reflux), and catalyst concentration (10–20% w/v) to maximize yield .

    Q. How should spectroscopic techniques be employed to confirm the structure and E-configuration of the compound?

    • IR spectroscopy : Look for carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and conjugated C=C stretch at ~1600 cm⁻¹ .
    • ¹H NMR : Key signals include:

    • α,β-unsaturated ketone : Doublets for trans-vinylic protons (δ 6.8–7.8 ppm, J = 15–16 Hz) confirming E-configuration .
    • Ethoxy group : A triplet for -OCH₂CH₃ (δ 1.3–1.5 ppm) and quartet for -OCH₂ (δ 4.0–4.2 ppm) .
      • XRD analysis : Resolve crystal packing and bond lengths (e.g., C=O bond ~1.22 Å, C=C bond ~1.34 Å) to validate geometry .

    Advanced Research Questions

    Q. What methodologies are effective in analyzing the nonlinear optical (NLO) properties of this chalcone derivative?

    • Experimental approaches :

    • Hyper-Rayleigh scattering (HRS) : Measure first hyperpolarizability (β) to assess NLO efficiency .
    • Z-scan technique : Determine nonlinear refractive index (n₂) and absorption coefficient (β) using laser pulses .
      • Computational support : Combine XRD data with DFT calculations (e.g., CAM-B3LYP/6-311++G(d,p)) to correlate molecular dipole moments and π-conjugation length with NLO activity .

    Q. How can computational chemistry (DFT) be utilized to predict the electronic properties and validate experimental data?

    • DFT workflow :

    • Geometry optimization : Use B3LYP/6-31G(d) to minimize energy and compare bond lengths/angles with XRD data .
    • UV-Vis prediction : TD-DFT calculations to simulate λmax (e.g., ~350–400 nm for π→π* transitions) and compare with experimental spectra .
    • Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity and charge transfer efficiency .
      • Validation metrics : Root-mean-square deviations (RMSD) < 0.05 Å for bond lengths and < 2° for angles confirm theoretical reliability .

    Q. What strategies are recommended to resolve discrepancies between theoretical and experimental spectroscopic data?

    • Case study : If experimental λmax (UV-Vis) deviates from DFT predictions:

    • Solvent effects : Include solvent models (e.g., PCM) in DFT to account for solvatochromic shifts .
    • Vibrational coupling : Re-examine Franck-Condon progressions in simulated spectra to identify overlooked transitions .
      • Crystallographic refinement : Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., C-H···O) that may influence solid-state spectra .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.